4-Fluorobenzamide-D4
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Overview
Description
4-Fluorobenzamide-D4 is a deuterated derivative of 4-Fluorobenzamide, characterized by the replacement of hydrogen atoms with deuterium. This compound is often used in scientific research due to its unique properties and applications. The molecular formula of this compound is C7H2D4FNO, and it has a molecular weight of 143.15 g/mol .
Preparation Methods
The synthesis of 4-Fluorobenzamide-D4 typically involves the deuteration of 4-Fluorobenzamide. One common method includes the reaction of 4-Fluorobenzonitrile with deuterated ammonia under specific conditions to yield this compound. The reaction conditions often involve the use of a deuterated solvent and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
4-Fluorobenzamide-D4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can transform this compound into 4-Fluoroaniline-D4 using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Fluorobenzamide-D4 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: In biological studies, this compound serves as a tracer molecule to study metabolic pathways and enzyme kinetics.
Medicine: It is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In the chemical industry, this compound is used in the synthesis of other deuterated compounds and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 4-Fluorobenzamide-D4 is primarily related to its role as a labeled compound in research. It does not exert a pharmacological effect but rather serves as a tool to study the behavior of molecules in various systems. The deuterium atoms in this compound provide a distinct signal in analytical techniques, allowing researchers to track the compound and its interactions .
Comparison with Similar Compounds
4-Fluorobenzamide-D4 can be compared with other deuterated benzamide derivatives, such as:
4-Fluorobenzamide: The non-deuterated version, which has similar chemical properties but lacks the distinct analytical signals provided by deuterium.
4-Chlorobenzamide-D4: Another deuterated benzamide derivative, where the fluorine atom is replaced with chlorine, offering different reactivity and applications.
4-Bromobenzamide-D4: Similar to this compound but with a bromine atom, used in different types of substitution reactions
The uniqueness of this compound lies in its specific use as a labeled compound, providing valuable insights in various research fields due to its distinct isotopic signature.
Properties
Molecular Formula |
C7H6FNO |
---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-fluorobenzamide |
InChI |
InChI=1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D |
InChI Key |
VNDHYTGVCGVETQ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.